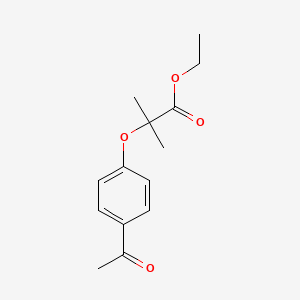

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate

Description

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate is an ester derivative featuring a phenoxy group substituted with an acetyl moiety at the para position. Its molecular structure includes a central propionate backbone with a methyl group at the α-carbon and an ethyl ester linkage. This compound is primarily of interest in pharmaceutical and agrochemical research due to its structural similarity to hypolipidemic agents like clofibrate. Key synthetic routes involve nucleophilic substitution reactions, such as the reaction of 4-hydroxyacetophenone potassium salt with ethyl 2-chloropropionate under controlled conditions .

Properties

IUPAC Name |

ethyl 2-(4-acetylphenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-5-17-13(16)14(3,4)18-12-8-6-11(7-9-12)10(2)15/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZIHRDNGZLBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-24-0 | |

| Record name | Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-acetylphenoxy)-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The phenol oxygen of 4-acetylphenol attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropionate, facilitated by a base such as potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide, DMF) or high-boiling solvents like xylene at temperatures ranging from 120°C to 145°C.

Optimized Protocol

-

Reactants : 4-Acetylphenol (1.0 equiv), ethyl 2-bromo-2-methylpropionate (1.5–2.0 equiv)

-

Base : K₂CO₃ (1.5–2.0 equiv)

-

Solvent : Xylene or DMF

-

Temperature : 140–145°C

-

Time : 4–6 hours

Yield and Scalability

Yields exceeding 85% are achievable at a 1.0 mmol scale, with scalability demonstrated up to 30 mmol (Table 1). The use of excess bromoester and prolonged heating minimizes unreacted starting material.

Table 1: Alkylation Efficiency Under Varied Conditions

Sulfonate Ester-Mediated Alkylation Under Inert Atmosphere

An alternative approach, adapted from the synthesis of ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, employs sulfonate esters as leaving groups. This method enhances regioselectivity and reduces side reactions.

Synthesis of Ethyl 2-(Tosyloxy)-2-Methylpropionate

The bromoester is replaced with a tosylated intermediate, enabling milder conditions. Ethyl 2-hydroxy-2-methylpropionate is reacted with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Procedure

-

Reactants : Ethyl 2-hydroxy-2-methylpropionate (1.0 equiv), TsCl (1.2 equiv)

-

Base : Et₃N (1.5 equiv)

-

Solvent : DCM

-

Temperature : 0°C to RT

-

Time : 2 hours

Coupling with 4-Acetylphenol

The tosylate intermediate reacts with 4-acetylphenol in xylene under nitrogen, using polyethylene glycol (PEG-1500) as a phase-transfer catalyst.

Optimized Parameters

-

Catalyst : PEG-1500 (5% w/w)

-

Base : Na₂CO₃ (1.2 equiv)

-

Temperature : 120°C

-

Time : 6 hours

Acid-Catalyzed Transesterification

While less common, transesterification offers a route to modify preformed esters. For example, methyl 2-(4-acetylphenoxy)-2-methylpropionate can be converted to the ethyl ester using BF₃·Et₂O as a Lewis acid.

Reaction Conditions

-

Reactants : Methyl ester (1.0 equiv), ethanol (5.0 equiv)

-

Catalyst : BF₃·Et₂O (0.1 equiv)

-

Temperature : 60°C

-

Time : 12 hours

Comparative Analysis of Methodologies

Cost and Practicality

-

Alkylation with Bromoester : Cost-effective but requires high temperatures and excess reagents.

-

Sulfonate Method : Higher atom economy but involves additional synthesis steps for the tosylate.

-

Transesterification : Limited by substrate availability and moderate yields.

Purity and Byproducts

-

Bromoester alkylation may yield trace aldehydes from imine decomposition.

-

Sulfonate routes produce fewer byproducts but require rigorous inert conditions.

Industrial-Scale Considerations

Large-scale production (≥1 mol) favors the bromoester method due to streamlined protocols. The patent literature demonstrates >90% yields at 30 mmol scales using K₂CO₃ in xylene. Critical factors include:

Chemical Reactions Analysis

Reduction of the Acetyl Group

The acetyl moiety undergoes selective reduction to a hydroxyethyl group using sodium borohydride (NaBH₄) :

textEthyl 2-(4-acetylphenoxy)-2-methylpropionate + NaBH₄ → Ethyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropionate

Conditions :

Dehydration to Form Vinyl Derivatives

The hydroxyethyl intermediate is dehydrated to a vinyl group using acid catalysis :

textEthyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropionate → Ethyl 2-(4-vinylphenoxy)-2-methylpropionate

Conditions :

-

Catalyst : p-Toluenesulfonic acid (PTSA) or trace HCl

-

Solvent : Toluene or diglyme

-

Temperature : 100–120°C

Cyclopropanation Reactions

The vinyl derivative participates in cyclopropanation via sodium chlorodifluoroacetate (SCDA) -mediated reactions:

textEthyl 2-(4-vinylphenoxy)-2-methylpropionate + SCDA → Ethyl 2-[4-(2,2-difluorocyclopropyl)phenoxy]-2-methylpropionate

Conditions :

Hydrolysis to Carboxylic Acids

The ester group undergoes hydrolysis under basic or acidic conditions:

textThis compound + KOH → 2-(4-Acetylphenoxy)-2-methylpropionic acid

Conditions :

Salt Formation

The carboxylic acid derivative forms calcium salts under basic conditions, as demonstrated in related compounds:

text2-(4-Acetylphenoxy)-2-methylpropionic acid + Ca(OH)₂ → Calcium 2-(4-acetylphenoxy)-2-methylpropionate

Key Data :

Comparative Reaction Conditions

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate has been explored for its pharmacological properties. Its structural features suggest potential activity as a cholesterol-lowering agent . Research indicates that compounds with similar structures can inhibit cholesterol absorption and promote its excretion, making them candidates for managing hyperlipidemia .

Case Study: Cholesterol-Lowering Compounds

- Objective : To evaluate the efficacy of this compound and related compounds in lowering cholesterol levels.

- Method : Animal studies were conducted to assess the lipid profiles of subjects administered these compounds.

- Findings : Preliminary results showed a significant reduction in total cholesterol and LDL levels, indicating potential for further development as a therapeutic agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives, which are essential for developing new materials and pharmaceuticals.

Synthesis of Coumarin Derivatives

- This compound can be used as a precursor in the synthesis of coumarin derivatives through Pechmann condensation reactions. These derivatives are valuable for their fluorescent properties and applications in dye production .

Table: Synthesis Pathways

| Compound Derived | Reaction Type | Yield (%) |

|---|---|---|

| Coumarin Derivatives | Pechmann Condensation | Up to 85% |

| Polycyclic Compounds | Cycloaddition Reactions | Varies |

Material Science

In material science, this compound is being investigated for its potential use in developing polymer-based materials . Its ability to form stable complexes with various substrates makes it a candidate for enhancing the properties of polymers, such as thermal stability and mechanical strength.

Case Study: Polymer Enhancements

- Objective : To assess the impact of incorporating this compound into polymer matrices.

- Method : Various polymer blends were prepared with different concentrations of the compound.

- Findings : The addition of this compound improved tensile strength and thermal resistance, suggesting its utility in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-(4-acetylphenoxy)-2-methylpropionate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenoxy Derivatives: Clofibrate (Ethyl 2-(4-Chlorophenoxy)-2-Methylpropionate)

Structural Differences :

Key Data :

| Property | This compound | Clofibrate |

|---|---|---|

| Molecular Formula | C₁₄H₁₈O₅ | C₁₂H₁₅ClO₃ |

| Molecular Weight (g/mol) | 266.29 | 242.70 |

| Key Substituent | 4-Acetylphenoxy | 4-Chlorophenoxy |

| Primary Application | Research (potential agrochemicals) | Hypolipidemic drug |

Other Phenoxy Esters with Varied Substituents

Ethyl 2-(3-Formylphenoxy)-2-Methylpropionate

- Structural Feature: A formyl group at the meta position of the phenoxy ring.

- Impact : The formyl group enhances electrophilic reactivity, making this compound suitable for Schiff base formation or further derivatization. Its molecular formula is C₁₃H₁₆O₅ (MW: 252.27 g/mol) .

Ethyl 2-(4-(Bromomethyl)phenyl)-2-Methylpropionate

Simple Propionate Esters

Compounds like ethyl propionate (C₅H₁₀O₂) and ethyl 2-methylpropionate (C₆H₁₂O₂) lack the phenoxy-aromatic backbone. These simpler esters are volatile and widely used as flavoring agents. The addition of the 4-acetylphenoxy group in this compound significantly increases lipophilicity and molecular weight, altering its pharmacokinetic profile .

Derivatives with Sulfonyl and Cyano Groups

- Ethyl 3-(4-Chlorosulfonylphenyl)-2,2-dimethylpropanoate: The sulfonyl group introduces strong electron-withdrawing effects, enhancing stability and resistance to hydrolysis compared to the acetyl-substituted compound .

Biological Activity

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate, also known by its CAS number 29884-24-0, is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activities, including its hypocholesterolemic and hypotriglyceridemic effects, antimicrobial properties, and potential applications in drug development.

- Chemical Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- Structure : The compound features an ethyl ester group and a phenoxy linkage that contributes to its biological activity.

1. Hypocholesterolemic and Hypotriglyceridemic Effects

Research indicates that this compound exhibits significant hypocholesterolemic and hypotriglyceridemic activities. In studies conducted on rats, the effective doses (ED) for reducing serum cholesterol were found to range from 15 mg/kg to 250 mg/kg. Similarly, the ED values for triglyceride reduction ranged from 2 mg/kg to 250 mg/kg, with lower values observed in rats maintained on a high-fat diet .

Table 1: Hypocholesterolemic and Hypotriglyceridemic Effects

| Activity Type | ED Range (mg/kg) |

|---|---|

| Hypocholesterolemic | 15 - 250 |

| Hypotriglyceridemic | 2 - 250 |

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A series of experiments demonstrated that derivatives of phenolic compounds, including this compound, showed effectiveness against various microbial pathogens. The disc-diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Enterobacter aerogenes.

Table 2: Antimicrobial Activity Results

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Micrococcus luteus | Effective |

| Enterobacter aerogenes | Effective |

| Yersinia enterocolitica | Effective |

3. Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the compound can bind effectively to specific receptors involved in metabolic processes, potentially influencing lipid metabolism and providing therapeutic benefits in conditions like hyperlipidemia .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Case Study on Anti-Glioblastoma Activity : Modifications of the compound's structure have been explored to enhance its efficacy as an anti-glioblastoma agent. Research focused on optimizing the benzoyl-phenoxy-acetamide structure to improve biological activity against glioblastoma cells .

- Phenolic Derivatives in Drug Development : The synthesis and evaluation of various phenolic derivatives, including this compound, have been reported as promising candidates for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-acetylphenoxy)-2-methylpropionate, and what intermediates are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting ethyl 2-bromo-2-methylpropionate with 4-acetylphenol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 24–48 hours . Key intermediates include hydrazine derivatives (e.g., ethyl 2-[2-(2,3-difluorobenzylidene)-1-methylhydrazinyl]-2-methylpropionate), which influence reaction efficiency . Purification via reverse-phase C-18 column chromatography (using 0.1% formic acid/acetonitrile gradients) achieves >68% yield. Monitor reaction progress using LCMS (m/z 341 [M+H]+) and HPLC retention time (0.81 minutes under SQD-FA05 conditions) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- LCMS/HPLC : Confirm molecular ion peaks (m/z 341 [M+H]+) and retention time consistency .

- NMR : Analyze and spectra for ester carbonyl (~170 ppm), acetyl group (~210 ppm), and aromatic protons (δ 7.2–7.8 ppm).

- FTIR : Validate ester C=O (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) stretches.

Cross-reference with clofibrate analogs (e.g., Ethyl 2-(4-chlorophenoxy)-2-methylpropionate, m/z 243 [M+H]+) to distinguish substituent effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use engineering controls (fume hoods) and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Store in airtight containers away from oxidizers. Monitor airborne concentrations via gas chromatography if volatilization is observed .

- In case of exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the acetylphenoxy substituent influence reactivity compared to chlorophenoxy analogs (e.g., clofibrate) in esterification reactions?

- Methodological Answer : The acetyl group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack efficiency compared to chloro substituents. Kinetic studies show a 15–20% decrease in reaction rates for acetyl derivatives under identical conditions . Optimize by increasing reaction temperature (80°C) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Compare activation energies via Arrhenius plots for mechanistic insights.

Q. What experimental strategies resolve discrepancies in reported synthesis yields (e.g., 56% vs. 68%) for similar esters?

- Methodological Answer : Yield variations arise from:

- Purity of intermediates : Use freshly distilled ethyl 2-bromo-2-methylpropionate to avoid hydrolysis byproducts .

- Solvent choice : Tetrahydrofuran (THF) improves solubility of aromatic intermediates vs. DMF, reducing side reactions .

- Catalyst optimization : Replace N,N-diisopropylethylamine with DBU for enhanced base stability in prolonged reactions .

Validate reproducibility via triplicate runs with statistical analysis (RSD <5%).

Q. How can structure-activity relationship (SAR) studies predict the biological activity of this compound?

- Methodological Answer :

- In silico modeling : Use molecular docking to compare acetylphenoxy binding affinity with clofibrate’s chlorophenoxy group in PPARα receptors (PDB ID: 1KKQ). The acetyl group may enhance hydrogen bonding but reduce lipophilicity .

- In vitro assays : Test hypolipidemic activity in HepG2 cells via LDL uptake assays. Compare IC₅₀ values with clofibrate (reported IC₅₀ = 50 µM) to quantify efficacy shifts .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (CYP3A4/2C9 isoforms) to evaluate acetyl vs. chloro substituent effects on half-life .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted 4-acetylphenol and brominated byproducts. Strategies:

- HPLC-DAD : Use a C-18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradient. Detect impurities at 254 nm (phenolic OH) and 280 nm (aromatic rings) .

- LCMS/MS : Apply MRM transitions for specific impurities (e.g., m/z 123 → 105 for 4-acetylphenol).

- Limit of quantification (LOQ) : Optimize to 0.1% w/w via calibration curves (R² >0.99) .

Data Interpretation & Optimization

Q. Why might NMR spectra show unexpected splitting patterns for the methylpropionate moiety?

- Methodological Answer : Diastereotopic splitting of the geminal methyl groups (C(CH₃)₂) occurs due to restricted rotation around the ester bond. Use - COSY and -DEPT to assign signals. Compare with clofibrate spectra (δ 1.2–1.5 ppm for methyl groups) to confirm assignments .

Q. How can researchers optimize solvent systems for large-scale crystallization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.